

Physicochemical properties of 4-(4H-1,2,4-Triazol-3-yl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4H-1,2,4-Triazol-3-yl)pyridine

Cat. No.: B084690

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of Pyridinyl-1,2,4-Triazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-(4H-1,2,4-Triazol-3-yl)pyridine** is scarce in the public domain. This guide provides a comprehensive overview of the available data for closely related structural analogs, primarily 3,5-di-(4-pyridyl)-1H-1,2,4-triazole and 4-(4H-1,2,4-triazol-4-yl)pyridine. This information serves as a valuable reference point for researchers investigating the physicochemical properties and potential applications of pyridinyl-1,2,4-triazole scaffolds.

Physicochemical Properties

The physicochemical properties of pyridinyl-1,2,4-triazole derivatives are crucial for their application in drug development and materials science. While specific data for **4-(4H-1,2,4-Triazol-3-yl)pyridine** is limited, the following tables summarize the available experimental and predicted data for its close analogs.

Table 1: General and Predicted Physicochemical Properties

Property	Value	Compound	Data Type
Molecular Formula	C ₇ H ₆ N ₄	4-(4H-1,2,4-Triazol-4-yl)pyridine	---
Molecular Weight	146.15 g/mol	4-(4H-1,2,4-Triazol-4-yl)pyridine	---
Predicted pKa	3.55 ± 0.26	4-(Pyrid-4-yl)-1,2,4-triazole	Predicted
Predicted XLogP3-AA	1.2	4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine	Predicted

Table 2: Experimental Data for 3,5-di-(4-pyridyl)-1H-1,2,4-triazole[1]

Property	Value
Melting Point	Not explicitly stated, but synthesized as a white precipitate and recrystallized from ethanol to afford colorless needles.
¹ H-NMR (400 MHz, DMSO-d ₆)	δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H)
Mass Spectrometry (m/z)	224.2 (100%, M+H)
Infrared (KBr pellet, cm ⁻¹)	1607 (s), 1448 (m), 1144 (w), 983 (m), 838 (w), 724 (m), 513 (w)
Elemental Analysis	Calculated for C ₁₂ H ₉ N ₅ ·0.5H ₂ O: C 57.59, H 4.83, N 27.98%; Found: C 57.28, H 4.70, N 27.90%

Table 3: Melting Points of Related Pyridinyl-Triazole Derivatives

Compound	Melting Point (°C)
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol	250-254[2]
2-(1H-1,2,4-Triazol-3-yl)pyridine	157-162

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-(4H-1,2,4-Triazol-3-yl)pyridine** are not readily available. However, a representative synthesis for the closely related 3,5-di-(4-pyridyl)-1H-1,2,4-triazole is described below.

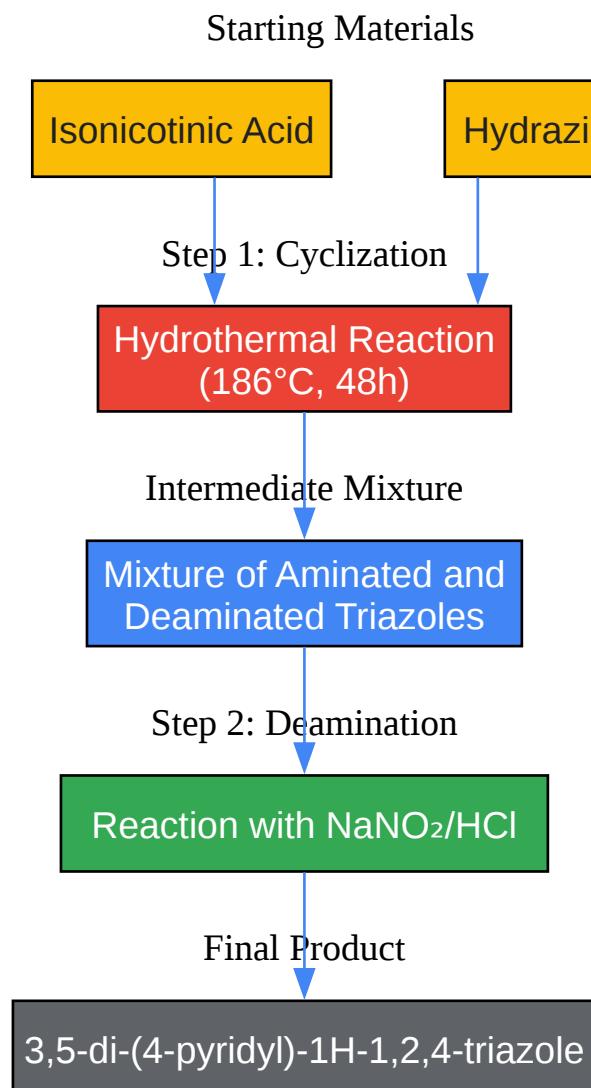
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole[1]

This synthesis is a two-step process involving the initial formation of a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, followed by a deamination step to obtain the pure desired product.

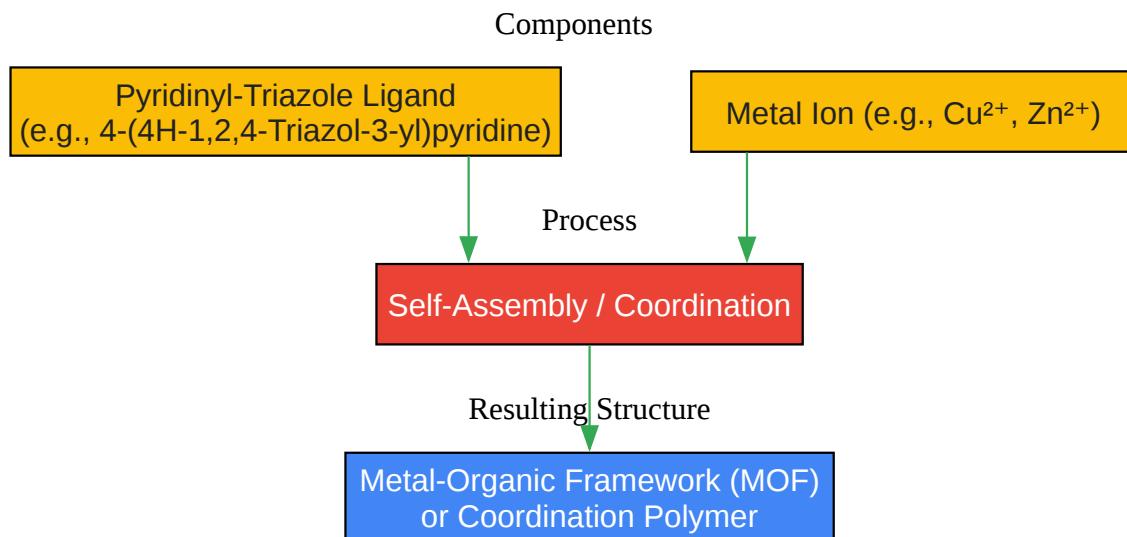
Step 1: Initial Mixture Synthesis

- A mixture of isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) is placed in a 15 ml Teflon-lined reactor.
- The reactor is heated at 186°C for 48 hours.
- The resulting liquid is diluted with water.
- The pH is adjusted from 9 to 6 by the addition of HCl solution, leading to the formation of a white precipitate.
- The precipitate is recrystallized from ethanol. The product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

Step 2: Deamination


- The mixture from Step 1 (2.38 g, ca. 10 mmol) is dissolved in aqueous HCl (6M, 3 mL).
- An aqueous solution of NaNO₂ (0.76 g, 11 mmol) is added slowly.
- The mixture is stirred for 5-6 hours.
- The pH is adjusted from 4 to 6.5 with a 10% NaOH solution, resulting in a white precipitate.
- The precipitate is filtered and dried in air.

- Recrystallization of the crude product from ethanol affords colorless needles of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.


Characterization Methods

- ¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the final product was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[[1](#)]
- Mass Spectrometry: Mass spectral data was obtained to confirm the molecular weight of the synthesized compound.[[1](#)]
- Infrared Spectroscopy: The IR spectrum was recorded using KBr pellets to identify functional groups.[[1](#)]
- Elemental Analysis: Elemental analysis was performed to determine the empirical formula of the compound.[[1](#)]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of coordination complex formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | MDPI [mdpi.com]
- 2. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical properties of 4-(4H-1,2,4-Triazol-3-yl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084690#physicochemical-properties-of-4-4h-1-2-4-triazol-3-yl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com